molecular formula C17H23NO3·HCl B192841 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride CAS No. 120013-39-0

5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride

Cat. No. B192841
M. Wt: 325.8 g/mol
InChI Key: WOZXDQQCMZIQEG-UHFFFAOYSA-N
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Description

“5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride” is also known as Donepezil hydrochloride . It is a reversible inhibitor of the enzyme acetylcholinesterase . Donepezil hydrochloride is commonly referred to in the pharmacological literature as E2020 .


Molecular Structure Analysis

The molecular formula of “5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride” is C24H29NO3 . The CAS number is 120014-06-4 .


Physical And Chemical Properties Analysis

Donepezil hydrochloride is a white crystalline powder. It is freely soluble in chloroform, soluble in water and in glacial acetic acid, slightly soluble in ethanol and in acetonitrile, and practically insoluble in ethyl acetate and in n-hexane .

Scientific Research Applications

  • Acetylcholinesterase Inhibition for Alzheimer's Treatment : It has been synthesized as an acetylcholinesterase inhibitor for studying pharmacokinetic profiles in Alzheimer's disease research (Iimura, Mishima, & Sugimoto, 1989).

  • Antimicrobial Agent Development : Novel derivatives of 5,6-dimethoxy-1-indanone have been created and evaluated for promising antibacterial activity, indicating its potential as an antimicrobial agent (Patel, Bhatt, Bhatt, & Joshi, 2018).

  • Synthesis Techniques Improvement : Research has been conducted to improve the synthetic methods for producing this compound, indicating its industrial-scale production potential (Zhi-yin, 2004).

  • Anticonvulsant Agent Research : Piperidyl indanone derivatives have been synthesized and evaluated for anticonvulsant activity, showing potential in seizure management (Siddiqui et al., 2012).

  • Energetic Characterization in Biomass Degradation : It has been included in the energetic study of indanone derivatives involved in biomass degradation, showing the compound's relevance in bioenergy research (Silva, Lima, & da Silva, 2018).

  • Cancer Research : It has been used in the synthesis of cytotoxic compounds for cancer treatment research (Shih et al., 2000).

  • Anti-HIV Activity : Derivatives of this compound have been synthesized and tested for their in vitro anti-HIV activity (Ali et al., 2011).

  • Pharmacological Evaluation as Antimicrobial Agents : It has been used to synthesize novel compounds with potential antimicrobial properties (Patel, Bhatt, Bhatt, & Joshi, 2013).

  • Donepezil Hydrochloride Synthesis for Alzheimer's Treatment : The compound has been utilized in the economical synthesis of donepezil hydrochloride, an anti-Alzheimer's drug (Dubey, Kharbanda, Dubey, & Mathela, 2010).

  • Characterization of Pharmaceutical Impurities : It has been identified and characterized as an impurity in pharmaceutical products, indicating its significance in quality control and pharmaceutical analysis (Krishna Reddy et al., 2004).

Safety And Hazards

Donepezil hydrochloride is classified as Acute toxicity, Oral (Category 2), H300 and Eye irritation (Category 2A), H319 . It is fatal if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

properties

IUPAC Name

5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.ClH/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2;/h9-11,13,18H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZXDQQCMZIQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561628
Record name 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride

CAS RN

120013-39-0
Record name 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dimethoxy-2-(4-piperidylmethyl)-1-indanone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Gosoi, R Saikia, J Kalita, R Paul… - … and Systems Biology …, 2018 - ieeexplore.ieee.org
β-secretase (BACE) is an enzyme that is encoded by BACE1 gene. It is also known as beta-site amyloid precursor protein cleaving enzyme. The BACE enzyme is mainly associated …
Number of citations: 2 ieeexplore.ieee.org
Y Fang, C Liu, J Tang, Z Pei, Z Chen - The Journal of Organic …, 2023 - ACS Publications
A photocatalytic synthesis of difluoromethylated selenides from selenosulfonates is described here. Bench-stable difluoromethyl phosphonium salt [Ph 3 PCF 2 H]Br reacts smoothly …
Number of citations: 3 pubs.acs.org

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